molecular formula C17H17ClN2O2 B1673072 JNJ-63533054

JNJ-63533054

Cat. No.: B1673072
M. Wt: 316.8 g/mol
InChI Key: MWDVCHRYCKXEBY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ 63533054 is a potent, selective, and orally active agonist of the G protein-coupled receptor GPR139. It has an effective concentration (EC50) of 16 nanomolar for human GPR139. This compound is known for its ability to cross the blood-brain barrier, making it a valuable tool in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ 63533054 involves multiple steps, including the reductive debromination of a bromonaphthyl precursor. The key steps include:

Industrial Production Methods

Industrial production methods for JNJ 63533054 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

JNJ 63533054 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

Applications in Alcohol Addiction

1. Reduction of Alcohol Consumption:
Research has demonstrated that JNJ-63533054 can significantly reduce alcohol intake in alcohol-dependent rats. In a study where rats were subjected to chronic intermittent ethanol exposure, systemic administration of this compound (30 mg/kg) effectively reversed the escalation of alcohol self-administration without affecting water or saccharin intake . This specificity highlights its potential as a treatment for alcohol use disorder.

2. Mitigation of Withdrawal Symptoms:
In addition to reducing alcohol consumption, this compound has been shown to alleviate withdrawal-induced hyperalgesia (increased pain sensitivity) in alcohol-dependent rats. This effect was particularly pronounced when the compound was microinjected into the habenula, a brain region implicated in addiction and pain processing .

3. Targeting Compulsive Drinking:
The compound was particularly effective in subgroups of rats exhibiting compulsive drinking behavior, suggesting its utility in treating severe forms of alcohol dependence. In experiments where alcohol was adulterated with quinine (a bitter substance), high-compulsive rats continued to drink despite the unpleasant taste; however, treatment with this compound resulted in a significant reduction in their alcohol intake .

Behavioral Studies

In vivo studies have assessed the behavioral effects of this compound on anxiety and anhedonia. While some tests indicated minor anxiolytic effects at certain doses, the compound did not significantly alter behaviors associated with despair or learned helplessness . This suggests that while this compound may have potential benefits in modulating emotional states, its primary application remains focused on addiction-related behaviors.

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties, allowing for effective oral dosing. Studies have indicated that it penetrates the blood-brain barrier efficiently, which is crucial for its intended central nervous system effects . Importantly, early research suggests that activation of GPR139 by this compound does not produce significant side effects in non-dependent individuals, indicating a potentially safer profile compared to other addiction treatments .

Case Studies and Experimental Findings

Study Objective Findings
Liu et al. (2015)Characterization of this compoundHigh selectivity for GPR139; EC50 ~16 nMPromising candidate for further exploration in addiction models
Kononoff et al. (2018)Effects on alcohol-dependent ratsReduced alcohol intake; alleviated withdrawal symptomsSupports use as a therapeutic agent for alcohol dependence
George et al. (2018)Mechanism of action in compulsive drinkingDecreased drinking in high-compulsive rats; site-specific effectsHighlights potential for targeted addiction therapies

Mechanism of Action

JNJ 63533054 exerts its effects by selectively activating the GPR139 receptor. This activation involves the binding of JNJ 63533054 to the receptor, leading to the activation of G protein pathways, primarily the Gq/11 pathway. This activation results in various physiological responses, including the modulation of locomotor activity and food intake .

Comparison with Similar Compounds

Biological Activity

JNJ-63533054 is a selective agonist of the G protein-coupled receptor GPR139, which has garnered attention for its potential therapeutic applications in treating alcohol dependence and possibly other substance use disorders. This compound has been studied for its biological activity, particularly in relation to alcohol consumption behaviors and withdrawal symptoms in animal models.

GPR139 Activation

This compound acts as an agonist for GPR139, a receptor predominantly expressed in the brain. The activation of GPR139 by this compound has been linked to modulation of neurotransmitter systems involved in addiction and pain perception. The compound exhibits a high binding affinity for GPR139, with an EC50 of approximately 16 nM, demonstrating selectivity against a panel of other receptors .

Binding Studies

Recent studies have utilized cryo-electron microscopy to elucidate the binding dynamics of this compound with GPR139. The compound adopts different binding poses depending on the state of the receptor (GDP-bound or GTP-bound), which is crucial for understanding its mechanism of action and potential therapeutic effects .

Alcohol Dependence Studies

  • Reduction of Alcohol Self-Administration : Systemic administration of this compound at doses of 30 mg/kg significantly reduced alcohol self-administration in alcohol-dependent rats exhibiting compulsive drinking behavior. This effect was not observed at lower doses (10 mg/kg) and did not affect non-dependent rats .
  • Withdrawal-Induced Hyperalgesia : The compound also alleviated withdrawal-induced hyperalgesia, suggesting a role in pain modulation during withdrawal from alcohol. This effect was particularly pronounced in rats with high levels of compulsive drinking .
  • Site-Specific Effects : Microinjection studies revealed that this compound decreased alcohol intake when administered directly into the habenula, a brain region implicated in addiction, but not into other areas such as the interpeduncular nucleus .

Behavioral Assessments

Behavioral tests indicated that this compound did not significantly alter anxiety-like behaviors or overall activity levels in standard tests such as the elevated plus maze or marble burying test, suggesting a specific action on addiction-related behaviors rather than a broad sedative effect .

Summary of Key Findings

Study FocusFindings
Alcohol Self-Administration Reduced significantly at 30 mg/kg; no effect on non-dependent rats
Withdrawal Symptoms Decreased hyperalgesia during withdrawal phases; higher pain thresholds observed
Site-Specific Effects Effective when microinjected into the habenula; no effect when injected into other brain regions
Behavioral Effects No significant anxiolytic or sedative effects noted; specific to addiction-related behaviors

Q & A

Basic Research Questions

Q. How is the potency and selectivity of JNJ-63533054 for GPR139 determined in vitro?

  • Methodological Answer : Use calcium mobilization assays (EC50 = 16 ± 6 nM) and GTPγS binding assays (EC50 = 17 ± 4 nM) to quantify agonist activity . Selectivity is validated by screening against panels of GPCRs, ion channels, and transporters; this compound shows no cross-reactivity with >50 off-target proteins . Saturation binding studies with [³H]-JNJ-63533054 confirm high-affinity binding (Kd = 10–23 nM for human, rat, and mouse GPR139) .

Q. What experimental models are appropriate for studying this compound's pharmacokinetics and brain penetration?

  • Methodological Answer : Use male Sprague-Dawley rats (350–450 g) for PK studies. Administer this compound orally (3–30 mg/kg) or intravenously (1 mg/kg), and measure plasma/brain concentrations via LC-MS. Key parameters include IV clearance (53 mL/min/kg), Cmax (~1 µM), and brain-to-plasma ratio (1.2) . Validate BBB penetration using in situ perfusion models or brain homogenate analysis .

Q. How should this compound be formulated for in vivo studies to ensure stability and solubility?

  • Methodological Answer : Prepare stock solutions in DMSO (≥50 mg/mL, 157.84 mM). For oral dosing, use a vehicle of 0.5% HPMC or a mixture of DMSO/PEG300/Tween-80/saline. Avoid corn oil for long-term studies due to stability issues. Store lyophilized powder at -25°C to -15°C (3-year stability) and solutions at -85°C to -65°C (2-year stability) .

Advanced Research Questions

Q. How do structural insights from cryo-EM studies inform GPR139 activation by this compound?

  • Methodological Answer : Analyze cryo-EM structures of GPR139-JNJ-63533054 complexes (e.g., PDB IDs under GDP/GTP-bound states). Focus on ligand-binding pockets involving residues like Tyr².⁶⁴ and Trp⁶.⁴⁸, which stabilize this compound through π-π stacking. Compare conformational changes in Gαq vs. Gαi coupling to explain biased signaling . Mutagenesis of key residues (e.g., ECL2 mutations) can validate binding dynamics .

Q. How to reconcile discrepancies in this compound's EC50 values across species (human vs. rodent GPR139)?

  • Methodological Answer : Perform species-specific receptor mutagenesis to identify divergent residues affecting potency. For example, rat GPR139 has a higher EC50 (63 nM) than human (16 nM) due to differences in transmembrane helix 3 . Use chimeric receptors or homology modeling to pinpoint critical regions. Validate functional responses via cAMP or IP1 accumulation assays .

Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects on alcohol self-administration?

  • Methodological Answer : Employ a within-subjects design with repeated-measures ANOVA (e.g., F(4,64) = 16.92 for alcohol-dependent rats). Use Newman-Keuls post hoc tests to compare doses (e.g., 30 mg/kg reduces lever presses by 50%, p = 0.01). Stratify data by compulsive behavior (high vs. low responders) using Cohen’s d to assess effect sizes .

Q. How can this compound's effects on pain thresholds be mechanistically linked to GPR139 signaling in the habenula?

  • Methodological Answer : Combine intra-habenular microinjections (0.25 µg/0.5 µl) with von Frey filament testing. Use a between-subjects design (n = 8–9) and t-tests to compare withdrawal thresholds (e.g., t(15) = 2.943, p = 0.0101). Pair this with qPCR or immunohistochemistry to measure GPR139 expression in habenular circuits .

Q. What strategies mitigate confounding variables when studying this compound in chronic alcohol exposure models?

  • Methodological Answer : Control for tolerance by standardizing vapor chamber exposure (e.g., 14 hrs/day for 8 weeks) and BAL monitoring (target: 175–250 mg/dL). Use saccharin self-administration as a negative control (F(3,24) = 0.1766, p = 0.9112) to confirm specificity for alcohol-related behaviors .

Methodological Optimization Questions

Q. How to validate GPR139's endogenous ligand hypotheses while using this compound as a tool compound?

  • Methodological Answer : Compete [³H]-JNJ-63533054 binding with putative ligands (e.g., L-Trp or L-Phe) in heterologous cells expressing GPR139. Calculate Ki values via Cheng-Prusoff equation (e.g., L-Trp Ki = 738 ± 64 µM). Use CRISPR-Cas9 knockout models to confirm GPR139-dependent effects .

Q. What in vitro-in vivo correlation (IVIVC) strategies improve translational predictability for this compound?

  • Methodological Answer : Develop PBPK models using rat PK data (t½ = 2.5 hrs) and human hepatocyte clearance assays. Incorporate brain penetration metrics (e.g., logBB = 0.08) to predict CNS exposure. Validate with microdialysis in preclinical models .

Properties

IUPAC Name

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDVCHRYCKXEBY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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